molecular formula C12H17N B579946 (R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine CAS No. 851984-49-1

(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine

Cat. No.: B579946
CAS No.: 851984-49-1
M. Wt: 175.275
InChI Key: BBIYYVNEPUDYHG-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine is an organic compound that belongs to the class of amines It is characterized by a tetrahydronaphthalene ring structure attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine typically involves the reduction of naphthalene derivatives followed by amination. One common method includes the catalytic hydrogenation of 1-naphthylamine to produce the tetrahydronaphthalene derivative, which is then subjected to reductive amination to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing advanced catalysts and reaction conditions to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or quinones.

    Reduction: It can be further reduced to form more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is frequently employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthyl ketones and quinones.

    Reduction: Saturated amine derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine
  • 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)propanamine
  • 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)butanamine

Uniqueness

(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. The presence of the tetrahydronaphthalene ring also imparts distinct properties compared to other amine compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h4,6,8-9H,2-3,5,7,13H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIYYVNEPUDYHG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=C1CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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